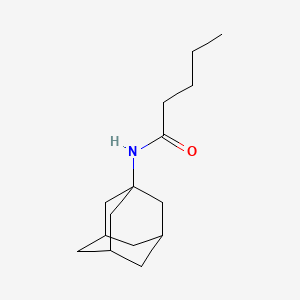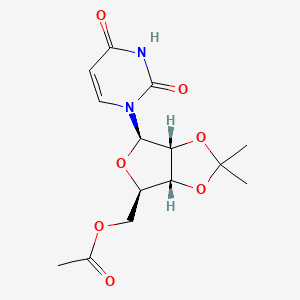
2',3'-O-(Isopropylidene)uridine 5'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-O-(Isopropylidene)uridine 5’-acetate is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar, and an acetate group at the 5’ position. It is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-(Isopropylidene)uridine 5’-acetate typically involves the protection of the hydroxyl groups on uridine. The process begins with the reaction of uridine with acetone in the presence of an acid catalyst, such as toluene-p-sulfonic acid, to form 2’,3’-O-(isopropylidene)uridine . This intermediate is then acetylated at the 5’ position using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for 2’,3’-O-(Isopropylidene)uridine 5’-acetate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-(Isopropylidene)uridine 5’-acetate undergoes various chemical reactions, including:
Hydrolysis: The isopropylidene and acetate protecting groups can be removed under acidic or basic conditions to yield uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 5’ position.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under appropriate conditions.
Major Products
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Scientific Research Applications
2’,3’-O-(Isopropylidene)uridine 5’-acetate is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of various nucleoside analogs.
Biology: Used in studies involving RNA synthesis and function.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the production of nucleic acid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,3’-O-(Isopropylidene)uridine 5’-acetate involves its incorporation into RNA or its interaction with enzymes involved in nucleic acid metabolism. The isopropylidene and acetate groups protect the molecule during chemical reactions, allowing for selective modifications . Once incorporated into RNA, it can affect the stability and function of the RNA molecule .
Comparison with Similar Compounds
Similar Compounds
2’,3’-O-Isopropylideneuridine: Lacks the acetate group at the 5’ position.
2’,3’-O-Isopropylideneadenosine: Similar structure but with adenosine instead of uridine.
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapy.
Uniqueness
2’,3’-O-(Isopropylidene)uridine 5’-acetate is unique due to its dual protection at the 2’, 3’, and 5’ positions, which allows for selective reactions and modifications. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
CAS No. |
15922-23-3 |
|---|---|
Molecular Formula |
C14H18N2O7 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
InChI |
InChI=1S/C14H18N2O7/c1-7(17)20-6-8-10-11(23-14(2,3)22-10)12(21-8)16-5-4-9(18)15-13(16)19/h4-5,8,10-12H,6H2,1-3H3,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
MDLYKUIFEHJVJD-HJQYOEGKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


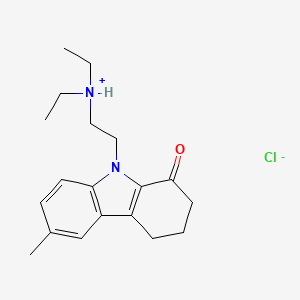
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
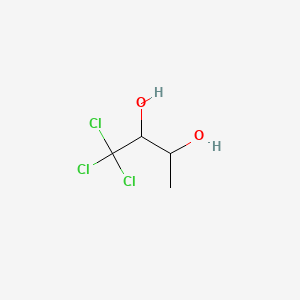
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
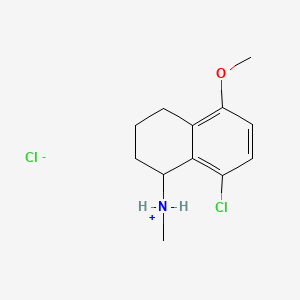
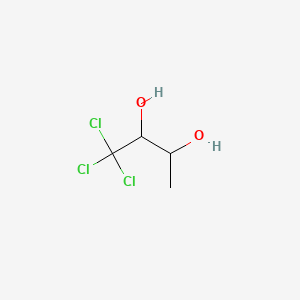
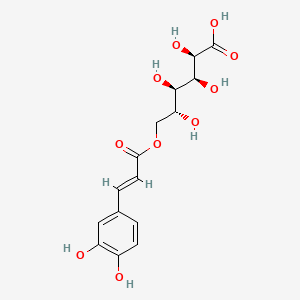

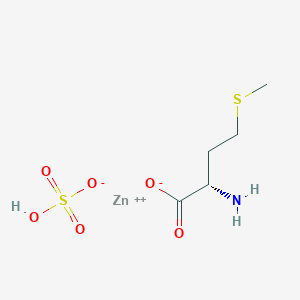
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
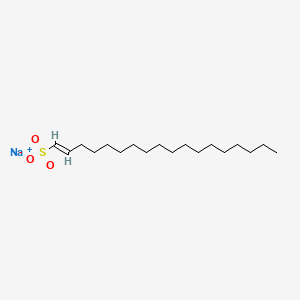
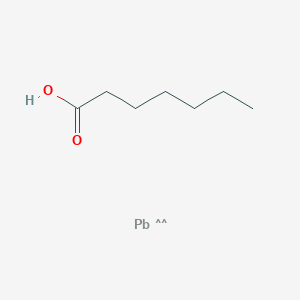
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
